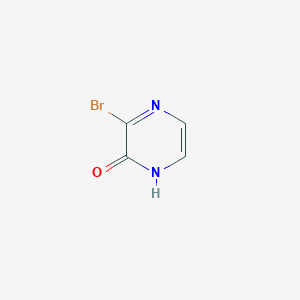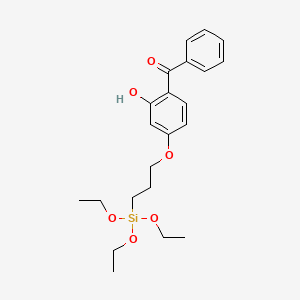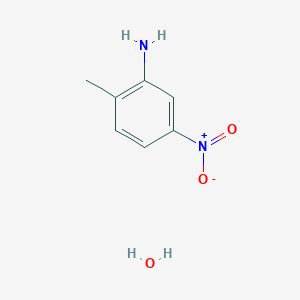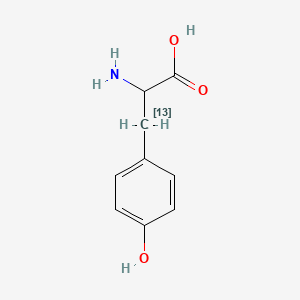![molecular formula C9H10ClN3 B1603688 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine CAS No. 888720-52-3](/img/structure/B1603688.png)
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine
Overview
Description
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the molecular formula C9H10ClN3. It has a molecular weight of 195.65 . It is used in research and is a promising small-molecule inhibitor of two protein kinases.
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, such as this compound, can be achieved through several methods. These include synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis
The molecular structure of this compound consists of a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound is part of the synthesis of various kinase inhibitors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.65 and is stored sealed in dry conditions, preferably in a freezer under -20°C .Scientific Research Applications
Synthetic Methodology and Medicinal Applications
A significant application of pyrrolo[2,1-f][1,2,4]triazine derivatives is in the synthesis of antiviral drugs, exemplified by the development of Remdesivir. A novel synthetic methodology for the production of this compound involves simple building blocks like pyrrole, chloramine, and formamidine acetate. This process optimization exercise has led to the scalable production of the compound with improved safety and impurity profiles (Sarabindu Roy et al., 2021).
Environmental Impact Studies
The triazine herbicide atrazine, closely related to the chemical family of pyrrolo[2,1-f][1,2,4]triazine, has been studied extensively for its ecological impact. Despite its widespread use, atrazine concentrations in North American surface waters rarely exceed levels considered harmful to aquatic ecosystems. This assessment suggests that, under current usage patterns, atrazine does not pose a significant risk to aquatic environments (K. Solomon et al., 1996).
Antimicrobial Activities
Research into novel 1,2,4-triazole derivatives, which share a core structural similarity with 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine, has demonstrated potential antimicrobial properties. Some of these synthesized compounds have shown good to moderate activities against various microorganisms, highlighting the potential of pyrrolo[2,1-f][1,2,4]triazine derivatives in developing new antimicrobial agents (H. Bektaş et al., 2007).
Materials Science Applications
The electrochemical properties of pyrrolo[2,1-f][1,2,4]triazine derivatives have also been explored, particularly in the development of electrochromic materials. A study involving the synthesis of a new star-shaped pyrrole monomer, derived from pyrrolo[2,1-f][1,2,4]triazine, demonstrated its application in creating electrochromic devices that can switch between colors rapidly. This research opens avenues for using such compounds in smart materials and displays (M. Ak et al., 2006).
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .
Mode of Action
this compound interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of kinases by this compound affects several biochemical pathways. These include pathways involved in cell growth and proliferation, metabolism, and differentiation . The downstream effects of this disruption can lead to changes in cell behavior and function .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific kinases it targets. By inhibiting these kinases, the compound can disrupt cellular processes regulated by these enzymes, potentially leading to changes in cell growth, metabolism, and differentiation .
Future Directions
Pyrrolo[2,1-f][1,2,4]triazine derivatives, including 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine, have shown promising potential in drug research due to their versatility and wide range of biological activities . They are an active structural motif of several drugs and have been used in the treatment of various diseases .
properties
IUPAC Name |
4-chloro-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)7-3-4-13-8(7)9(10)11-5-12-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBLQKDCZMHEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=NC=NN2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610614 | |
| Record name | 4-Chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
888720-52-3 | |
| Record name | 4-Chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl thieno[3,2-C]pyridine-2-carboxylate](/img/structure/B1603606.png)




![2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1603613.png)



![6-Chlorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1603621.png)
![2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1603622.png)

![(2S,4S,5R,6R)-5-Acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B1603625.png)
